LSTc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

64003-55-0 |

|---|---|

Molecular Formula |

C37H62N2O29 |

Molecular Weight |

998.9 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1 |

InChI Key |

SXMGGNXBTZBGLU-JRZQLMJNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of LS-Tetrasaccharide c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LS-tetrasaccharide c (LSTc) is a crucial lactoseries oligosaccharide present on the surface of human cells, playing a pivotal role in the pathogenesis of the human JC polyomavirus (JCV). This document provides an in-depth analysis of the biological function of this compound, focusing on its role as the primary attachment receptor for JCV, the causative agent of the fatal demyelinating disease, Progressive Multifocal Leukoencephalopathy (PML). This guide details the molecular interactions between this compound and the viral capsid protein VP1, the subsequent signaling cascade leading to viral entry, and the experimental methodologies used to elucidate these functions. The quantitative data, detailed protocols, and visual diagrams presented herein are intended to serve as a comprehensive resource for researchers in virology, glycobiology, and therapeutic development.

Core Biological Function: Receptor for JC Polyomavirus

The principal and most well-characterized biological function of LS-tetrasaccharide c is its role as a specific recognition motif and attachment receptor for the human JC polyomavirus (JCV).[1][2] This interaction is the critical first step in the viral life cycle, initiating the process of infection that can ultimately lead to PML in immunocompromised individuals.[1][2]

Molecular Interaction with JCV Capsid Protein VP1

The attachment of JCV to the host cell is mediated by the specific binding of the viral major capsid protein, VP1, to the terminal α2,6-linked sialic acid residue of this compound.[1][3] Structural and functional studies have revealed that the VP1 protein forms pentamers, and the binding pocket for this compound is located within these structures.[1][4] The interaction is highly specific; even closely related oligosaccharides fail to bind with the same affinity, highlighting the unique conformation of this compound as a determining factor for viral tropism.[1]

Quantitative Data on this compound-JCV Interaction

The specificity and inhibitory potential of this compound in JCV infection have been quantified through various experimental assays.

Glycan Array Binding Specificity

Glycan microarray analysis demonstrates the highly selective binding of JCV VP1 to this compound. The following table summarizes the mean fluorescence intensities from a representative glycan array experiment, indicating the strength of the interaction.

| Glycan | Structure | Mean Fluorescence Intensity (2 fmol/spot) | Mean Fluorescence Intensity (5 fmol/spot) |

| LS-tetrasaccharide c (this compound) | Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc | ~45000 | ~60000 |

| LS-tetrasaccharide b (LSTb) | Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc | ~0 | ~0 |

| Sialyl-N-acetyllactosamine | Neu5Acα2-6Galβ1-4GlcNAc | ~5000 | ~10000 |

| 3'-Sialyllactose | Neu5Acα2-3Galβ1-4Glc | ~0 | ~0 |

Data adapted from Neu et al., Cell Host & Microbe, 2010.[1]

Inhibition of JCV Infection

Soluble this compound can act as a competitive inhibitor, blocking the attachment of JCV to host cells and thereby preventing infection.

| Treatment | Average Number of Infected Cells per Visual Field | Standard Deviation | P-value |

| JCV + this compound | ~20 | ± 5 | <0.05 |

| JCV + LSTb | ~100 | ± 10 | >0.05 |

| JCV alone | ~105 | ± 8 | N/A |

Data represents a summary of findings from infection inhibition assays in SVG-A cells, as described in Neu et al., Cell Host & Microbe, 2010.[1]

Hemagglutination Inhibition

The ability of JCV to agglutinate red blood cells (a process mediated by sialic acid binding) can be inhibited by this compound.

| Virus/Pseudovirus | Titer for Hemagglutination |

| Wild-type JCPyV pseudovirus | 3.1 x 10^6 pseudovirus particles |

| PML mutant pseudoviruses (L54F, S266F, S268F) | No agglutination |

Data from Maginnis et al., mBio, 2013, demonstrating that mutations in the this compound binding site abolish hemagglutination.[4]

Signaling Pathway and Viral Entry

The binding of JCV to this compound initiates a cascade of events leading to the internalization of the virus.

Caption: JCV entry signaling pathway initiated by this compound binding.

Following the initial attachment to this compound, JCV entry into susceptible glial cells is facilitated by the serotonin 5-HT2A receptor (5-HT2AR), which acts as a co-receptor.[3][5] This binding event is thought to induce receptor clustering and triggers an intracellular signaling cascade that involves the activation of the mitogen-activated protein kinase (MAPK)/ERK pathway.[6] This signaling is crucial for the subsequent internalization of the virus via clathrin-dependent endocytosis.[1][2][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glycan Microarray Analysis of JCV VP1 Binding

This protocol outlines the procedure for assessing the binding specificity of JCV VP1 to a library of glycans.

Caption: Experimental workflow for glycan microarray analysis.

Materials:

-

Amine-functionalized glycan library

-

NHS-activated glass slides

-

Robotic microarray printer

-

Fluorescently labeled JCV VP1 pentamers

-

Blocking buffer (e.g., 50 mM ethanolamine in 100 mM sodium borate, pH 9.0)

-

Binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Fluorescence microarray scanner

Procedure:

-

Printing: Prepare solutions of amine-functionalized glycans in a suitable printing buffer. Use a robotic microarrayer to spot the glycan solutions onto NHS-activated glass slides.

-

Blocking: After printing, block the remaining reactive sites on the slide by incubating with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the slides with wash buffer and then with water to remove excess blocking agent.

-

Incubation: Incubate the slides with a solution of fluorescently labeled JCV VP1 pentamers in binding buffer for 1 hour at room temperature in a humidified chamber.

-

Washing: Wash the slides extensively with wash buffer to remove unbound VP1.

-

Scanning: Dry the slides by centrifugation and scan using a fluorescence microarray scanner at the appropriate wavelength.

-

Analysis: Quantify the fluorescence intensity for each spot. The intensity of the signal is proportional to the amount of bound VP1, indicating the binding affinity for each glycan.

JCV Infection Inhibition Assay

This protocol details the method to quantify the inhibitory effect of soluble this compound on JCV infection of glial cells.

Materials:

-

SVG-A glial cells (or other susceptible cell line)[8]

-

JC polyomavirus stock of known titer

-

Soluble LS-tetrasaccharide c (this compound)

-

Control oligosaccharide (e.g., LS-tetrasaccharide b)

-

Cell culture medium

-

Primary antibody against JCV VP1

-

Fluorescently labeled secondary antibody

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed SVG-A cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate a known amount of JCV with either soluble this compound or a control oligosaccharide at various concentrations for 1 hour at 37°C.

-

Infection: Add the virus-oligosaccharide mixtures to the cells and incubate for 1-2 hours at 37°C to allow for viral entry.

-

Washing and Incubation: Remove the inoculum, wash the cells with PBS, and add fresh culture medium. Incubate the cells for 48-72 hours to allow for viral protein expression.

-

Immunofluorescence Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking agent.

-

Incubate the cells with a primary antibody specific for JCV VP1, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy and Quantification: Visualize the cells using a fluorescence microscope. Count the number of infected (VP1-positive) cells in multiple fields of view for each treatment condition.

-

Analysis: Calculate the percentage of infection inhibition for each concentration of this compound compared to the control.

Hemagglutination Inhibition (HAI) Assay

This protocol describes the assessment of this compound's ability to inhibit JCV-mediated agglutination of red blood cells.

Caption: Workflow for the Hemagglutination Inhibition (HAI) assay.

Materials:

-

JC polyomavirus stock with a known hemagglutination titer

-

Soluble LS-tetrasaccharide c (this compound)

-

Phosphate-buffered saline (PBS)

-

Human red blood cells (RBCs), type O

-

V-bottom 96-well microtiter plates

Procedure:

-

Serial Dilution of Inhibitor: Prepare serial two-fold dilutions of this compound in PBS in a V-bottom 96-well plate.

-

Virus Addition: Add a standardized amount of JCV (typically 4 hemagglutination units) to each well containing the this compound dilutions.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the this compound to bind to the virus.

-

RBC Addition: Add a standardized suspension of human red blood cells to each well.

-

Incubation: Incubate the plate at 4°C for 1-2 hours, or until the RBCs in the control wells (containing no virus) have formed a tight button at the bottom.

-

Observation: Observe the wells for hemagglutination. A positive result (agglutination) is indicated by the formation of a lattice network of RBCs. A negative result (inhibition) is indicated by the formation of a tight button of RBCs at the bottom of the well.

-

Titer Determination: The hemagglutination inhibition titer is the highest dilution of this compound that completely inhibits hemagglutination.

Conclusion and Future Directions

LS-tetrasaccharide c is unequivocally a key player in the initial stages of JC polyomavirus infection, serving as the specific attachment receptor. The detailed understanding of its interaction with the viral VP1 protein provides a solid foundation for the development of novel antiviral therapies. Future research should focus on identifying the specific glycoproteins and glycolipids that present this compound on the surface of susceptible cells, as this could provide further insights into viral tropism and pathogenesis. Furthermore, the development of this compound mimetics or small molecules that block the this compound-VP1 interaction holds significant promise for the treatment of PML. The experimental protocols and data presented in this guide offer a robust framework for pursuing these and other avenues of investigation.

References

- 1. Structure-function analysis of the human JC polyomavirus establishes the this compound pentasaccharide as a functional receptor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JC Polyomavirus Attachment, Entry, and Trafficking: Unlocking the Keys to a Fatal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progressive multifocal leukoencephalopathy-associated mutations in the JC polyomavirus capsid disrupt lactoseries tetrasaccharide c binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. 5-HT2 Receptors Facilitate JC Polyomavirus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A JC Virus-Induced Signal Is Required for Infection of Glial Cells by a Clathrin- and eps15-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC virus-induced Progressive Multifocal Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable SVG Cell Lines for Studying JCV Infection and Progressive Multifocal Leukoencephalopathy | Technology Transfer [techtransfer.nih.gov]

An In-depth Technical Guide to LS-Tetrasaccharide c: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-tetrasaccharide c (LSTc), a complex oligosaccharide, plays a crucial role in biological processes, most notably as a specific receptor for the human JC polyomavirus (JCV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML). This guide provides a comprehensive overview of the structure and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to support researchers in the fields of glycobiology, virology, and drug development in their efforts to understand and target the interactions involving this significant glycan.

Introduction

LS-tetrasaccharide c is a sialylated tetrasaccharide belonging to the lacto-series of glycans. Its biological significance stems primarily from its role as a functional receptor motif for the human JC polyomavirus.[1][2] The interaction between the viral capsid protein VP1 and this compound is a critical step in the viral entry process, making this interaction a key target for the development of antiviral therapies against PML. A thorough understanding of the structure, chemical properties, and the methods to produce and analyze this compound is therefore essential for advancing research in this area.

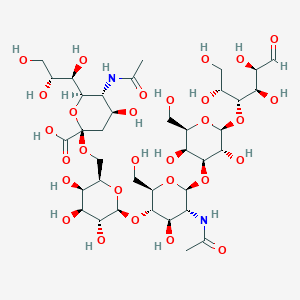

Structure and Chemical Properties

LS-tetrasaccharide c is a linear tetrasaccharide with the following structure: Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc. The terminal sialic acid residue linked α2-6 to galactose is a key feature for its recognition by the JC polyomavirus.[1][2]

Chemical Structure Diagram

Caption: Schematic representation of the LS-tetrasaccharide c structure.

Quantitative Chemical Properties

| Property | Value | Source |

| Molecular Formula | C37H62N2O29 | PubChem |

| Molecular Weight | 998.88 g/mol | Dextra UK |

| CAS Number | 64003-55-0 | Dextra UK |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of LS-tetrasaccharide c, compiled and adapted from established protocols for sialylated oligosaccharides.

Chemoenzymatic Synthesis of LS-tetrasaccharide c

A chemoenzymatic approach is often favored for the synthesis of complex oligosaccharides like this compound, as it combines the flexibility of chemical synthesis with the high stereospecificity and regioselectivity of enzymatic reactions.

Workflow for Chemoenzymatic Synthesis

Caption: General workflow for the chemoenzymatic synthesis of LS-tetrasaccharide c.

Materials:

-

Lacto-N-triose (acceptor)

-

CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (sialic acid donor)

-

α2,6-Sialyltransferase (e.g., from Photobacterium damselae)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 10 mM MnCl2)

-

Alkaline phosphatase

-

C18 Sep-Pak cartridge

-

Gel filtration column (e.g., Bio-Gel P-2)

-

Preparative HPLC system

Procedure:

-

Sialylation Reaction:

-

Dissolve lacto-N-triose and a 1.5 to 2-fold molar excess of CMP-Neu5Ac in the reaction buffer.

-

Add α2,6-sialyltransferase to the solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

To drive the reaction to completion, add alkaline phosphatase to the reaction mixture to hydrolyze the released CMP.

-

-

Reaction Quenching and Initial Purification:

-

Stop the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Apply the supernatant to a C18 Sep-Pak cartridge to remove hydrophobic impurities.

-

Lyophilize the eluate.

-

-

Purification by Gel Filtration Chromatography:

-

Dissolve the lyophilized powder in water and apply it to a Bio-Gel P-2 column equilibrated with water.

-

Elute with water and collect fractions.

-

Analyze the fractions for the presence of the desired product using TLC or mass spectrometry.

-

Pool the fractions containing this compound and lyophilize.

-

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity this compound, a final purification step using preparative HPLC is recommended. Anion-exchange or hydrophilic interaction chromatography (HILIC) are suitable methods.

HPLC System Parameters (Anion-Exchange):

| Parameter | Value |

| Column | Anion-exchange column (e.g., Dionex CarboPac PA1) |

| Mobile Phase A | 100 mM NaOH |

| Mobile Phase B | 100 mM NaOH, 1 M Sodium Acetate |

| Gradient | Linear gradient from 0% to 50% B over 60 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Pulsed Amperometric Detection (PAD) or UV at 214 nm |

Characterization by Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for determining the molecular weight of oligosaccharides.

MALDI-TOF MS Protocol

Caption: Workflow for MALDI-TOF MS analysis of LS-tetrasaccharide c.

Materials:

-

Purified LS-tetrasaccharide c

-

MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA))

-

Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of DHB in 50% ACN/0.1% TFA in water.

-

Sample Preparation: Dissolve the purified this compound in ultrapure water to a concentration of approximately 1 mg/mL.

-

Spotting: On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the sample solution on top of the dried matrix spot. Alternatively, mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture.

-

Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive or negative ion mode. The expected [M+Na]+ ion for this compound is m/z 1021.87.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on the monosaccharide composition, linkage positions, and anomeric configurations.

NMR Spectroscopy Parameters:

| Parameter | Value |

| Spectrometer | 500 MHz or higher field NMR spectrometer |

| Solvent | D2O (99.96%) |

| Temperature | 298 K |

| Experiments | 1D 1H, 2D 1H-1H COSY, 2D 1H-1H TOCSY, 2D 1H-13C HSQC, 2D 1H-13C HMBC |

| Reference | Acetone internal standard (δH 2.225, δC 31.07) or external DSS |

Expected NMR Data: While a full assignment of the 1H and 13C NMR spectra is beyond the scope of this guide, key diagnostic signals include the anomeric protons and the N-acetyl protons of the GlcNAc and Neu5Ac residues. The anomeric region of the 1H NMR spectrum (typically 4.4-5.2 ppm) will show distinct signals for each monosaccharide residue, and their coupling constants can be used to determine the anomeric configuration (α or β).

Biological Significance and Applications

The primary biological significance of LS-tetrasaccharide c lies in its role as a receptor for the human JC polyomavirus.[1][2] The crystal structure of the JCV VP1 protein in complex with this compound has revealed the specific molecular interactions that govern this recognition.[2] This detailed structural information provides a foundation for the rational design of this compound-based inhibitors that could block viral attachment and prevent infection.

Signaling Pathway Implication

Caption: Simplified pathway of JC polyomavirus entry mediated by LS-tetrasaccharide c.

Conclusion

LS-tetrasaccharide c is a biologically important glycan with a well-defined structure and key role in viral pathogenesis. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, purify, and characterize this complex oligosaccharide. Further research into the interactions of this compound and the development of this compound-based therapeutics hold significant promise for the treatment of Progressive Multifocal Leukoencephalopathy.

References

- 1. Structure-function analysis of the human JC polyomavirus establishes the this compound pentasaccharide as a functional receptor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-function analysis of the human JC polyomavirus establishes the this compound pentasaccharide as a functional receptor motif - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of LS-Tetrasaccharide c in Viral Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of a virus into a host cell is the critical first step in its replication cycle and a primary target for antiviral therapeutic development. This technical guide provides an in-depth examination of the mechanism of action of LS-tetrasaccharide c (LSTc), a complex glycan, in the context of viral entry. While its role is most extensively documented for the human JC polyomavirus (JCPyV), emerging evidence suggests its relevance for other viruses, including Influenza A. This document will detail the molecular interactions, summarize quantitative data, provide detailed experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action: A Tale of Two Viruses

The primary mechanism by which LS-tetrasaccharide c influences viral entry is by acting as a specific attachment receptor on the host cell surface. This interaction is characterized by a high degree of specificity, mediating the initial tethering of the virus to the cell, a prerequisite for subsequent entry steps.

JC Polyomavirus (JCPyV)

For JCPyV, the etiological agent of progressive multifocal leukoencephalopathy (PML), this compound is a well-established and specific receptor motif. The viral capsid protein VP1 directly binds to the α2,6-linked sialic acid residue of this compound. This high-affinity interaction is crucial for a productive infection. Following attachment to this compound, JCPyV entry into glial cells is facilitated by the 5-hydroxytryptamine 2 (5-HT2) family of serotonin receptors through clathrin-dependent endocytosis.[1][2][3][4][5] Mutations in the this compound-binding site of the VP1 protein have been shown to abolish viral attachment and infectivity, highlighting the critical nature of this interaction.[6]

Influenza A Virus

In the context of human-adapted Influenza A viruses, LS-tetrasaccharide c is recognized as a high-affinity glycan ligand for the viral hemagglutinin (HA) protein. The HA of human influenza viruses preferentially binds to α2,6-sialylated glycans, and the extended structure of this compound beyond the terminal sialic acid contributes to this high-affinity binding. This interaction is a key determinant of the virus's ability to attach to and infect cells in the human upper respiratory tract. This compound-bearing molecules have been investigated as decoy receptors to competitively inhibit Influenza A virus binding to host cells.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interaction of LS-tetrasaccharide c and its inhibitors with viral proteins.

| Virus | Interacting Molecule | Assay Type | Quantitative Value | Cell Line/System | Reference |

| JCPyV | LS-tetrasaccharide c | Infectivity Inhibition | 5 mM | SVG-A | Neu U, et al. Cell Host Microbe. 2010. |

| JCPyV | Small Molecule (AY4) | Binding Inhibition | IC50 in low µM range | SVG-A | Published research on JCPyV inhibitors. |

| Influenza A | This compound-bearing liposomes | Hemagglutination Inhibition | Micromolar range | Chicken RBCs | Research on influenza inhibitors. |

| Influenza A | Flavan-3-ols | Neuraminidase Inhibition | IC50 values ranging from 25 µM to >100 µM | In vitro | Studies on natural product inhibitors of influenza. |

Note: Specific Kd values for the this compound-VP1 interaction are not consistently reported in the literature, with binding affinity often described qualitatively as "high affinity."

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of LS-tetrasaccharide c in viral entry.

Glycan Array Analysis for Viral Protein Binding

This protocol outlines the steps to assess the binding specificity of a viral protein (e.g., JCPyV VP1) to a library of immobilized glycans, including this compound.

Materials:

-

Glycan microarray slides (with immobilized this compound and other glycans)

-

Purified, fluorescently labeled viral protein (e.g., His-tagged VP1 pentamers labeled with an Alexa Fluor dye)

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 0.05% Tween-20, and 1% BSA)

-

Wash Buffer (Binding Buffer without BSA)

-

Microarray scanner

Procedure:

-

Hydration: Hydrate the glycan microarray slide in Wash Buffer for 5 minutes.

-

Blocking: Block the slide with Binding Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.

-

Incubation with Viral Protein: Dilute the fluorescently labeled viral protein to the desired concentration (e.g., 10-100 µg/mL) in Binding Buffer. Apply the protein solution to the glycan array and incubate for 1-2 hours at room temperature in a humidified chamber.

-

Washing: Wash the slide sequentially with Wash Buffer, then with a buffer containing only Tris-HCl and salts, and finally with deionized water to remove unbound protein.

-

Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.

-

Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label used.

-

Data Analysis: Analyze the scanned image to quantify the fluorescence intensity for each glycan spot. High fluorescence intensity on the this compound spots indicates specific binding.[7]

JCPyV Neutralization Assay

This protocol is designed to determine the ability of a compound, such as soluble this compound, to inhibit JCPyV infection of permissive cells.[3][8][9]

Materials:

-

Permissive cells (e.g., SVG-A human glial cells)

-

JCPyV stock of known titer

-

Soluble LS-tetrasaccharide c

-

Cell culture medium

-

Antibodies against a viral protein (e.g., VP1 or Large T antigen) for detection

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed SVG-A cells in a 96-well plate and allow them to adhere overnight.

-

Preparation of Virus-Inhibitor Mixture: Pre-incubate a known amount of JCPyV with serial dilutions of soluble this compound (or other test inhibitors) for 1 hour at 37°C.

-

Infection: Add the virus-inhibitor mixtures to the cells and incubate for 1-2 hours at 37°C to allow for viral entry.

-

Removal of Inoculum: Remove the virus-inhibitor mixture and replace it with fresh cell culture medium.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral replication and protein expression.

-

Detection of Infection: Fix the cells and perform immunofluorescence staining using an antibody against a viral protein.

-

Quantification: Quantify the number of infected cells by counting fluorescently labeled cells under a microscope or by measuring the total fluorescence intensity using a plate reader. The reduction in the number of infected cells in the presence of this compound indicates neutralization.

Hemagglutination Inhibition (HI) Assay

This assay is used to measure the ability of a substance, such as this compound, to inhibit the agglutination of red blood cells (RBCs) by a virus, typically Influenza A virus.[4][10][11][12]

Materials:

-

Influenza A virus stock

-

Chicken or turkey red blood cells (RBCs), washed and prepared as a 0.5% or 1% suspension

-

Soluble LS-tetrasaccharide c

-

Phosphate-buffered saline (PBS)

-

V-bottom or U-bottom 96-well plates

Procedure:

-

Virus Titer Determination (HA Assay): First, determine the hemagglutination titer of the virus stock by making serial two-fold dilutions of the virus in PBS and incubating them with the RBC suspension. The HA titer is the highest dilution of the virus that causes complete agglutination of the RBCs.

-

Preparation of Virus Working Dilution: Dilute the virus stock to contain 4 hemagglutinating units (HAU) per 25 µL.

-

Preparation of Inhibitor Dilutions: Prepare serial two-fold dilutions of soluble this compound in PBS in a 96-well plate.

-

Incubation of Virus and Inhibitor: Add 25 µL of the 4 HAU virus working dilution to each well containing the this compound dilutions and incubate at room temperature for 30-60 minutes.

-

Addition of RBCs: Add 50 µL of the RBC suspension to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have settled to form a tight button at the bottom.

-

Reading the Results: The HI titer is the highest dilution of this compound that completely inhibits hemagglutination (i.e., the well where the RBCs form a distinct button at the bottom, similar to the control wells).

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. The Greater Affinity of JC Polyomavirus Capsid for α2,6-Linked Lactoseries Tetrasaccharide c than for Other Sialylated Glycans Is a Major Determinant of Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Greater Affinity of JC Polyomavirus Capsid for α2,6-Linked Lactoseries Tetrasaccharide c than for Other Sialylated Glycans Is a Major Determinant of Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of JC Polyoma Pseudovirus for High-Throughput Measurement of Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. JC Polyomavirus Mutants Escape Antibody-Mediated Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progressive Multifocal Leukoencephalopathy-Associated Mutations in the JC Polyomavirus Capsid Disrupt Lactoseries Tetrasaccharide c Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progressive multifocal leukoencephalopathy-associated mutations in the JC polyomavirus capsid disrupt lactoseries tetrasaccharide c binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broadly neutralizing human monoclonal JC polyomavirus VP1–specific antibodies as candidate therapeutics for progressive multifocal leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]

Technical Guide: LS-Tetrasaccharide c as a High-Affinity Receptor for Human Polyomaviruses

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human polyomaviruses (HPyVs) are a family of small, non-enveloped DNA viruses, several of which are ubiquitous in the human population. While typically asymptomatic in healthy individuals, they can cause severe diseases in immunocompromised hosts.[1][2] Viral entry into host cells is the first and a critical step for infection, and it is initiated by the attachment of the viral capsid to specific receptors on the cell surface. Glycans, particularly sialylated oligosaccharides, play a paramount role as attachment receptors for many polyomaviruses.[3]

This guide focuses on Lactoseries tetrasaccharide c (LSTc), a specific α2,6-linked sialylated glycan, that has been identified as a functional and high-affinity receptor for the human JC polyomavirus (JCPyV), the causative agent of the fatal demyelinating disease Progressive Multifocal Leukoencephalopathy (PML).[1][4][5][6] Understanding the molecular intricacies of the JCPyV-LSTc interaction is fundamental for elucidating viral tropism and for the rational design of antiviral therapeutics.

Glycan Receptor Specificity of Human Polyomaviruses

While many polyomaviruses utilize sialylated glycans, the specific linkage and underlying glycan structure are key determinants of viral tropism. JCPyV exhibits a strong preference for this compound, which distinguishes it from other well-studied polyomaviruses like BK polyomavirus (BKPyV) and Merkel cell polyomavirus (MCPyV).[1][4] Although JCPyV can weakly interact with other sialylated gangliosides, engagement with this compound is a prerequisite for a productive infection, highlighting that subtle differences in binding affinity are a key determinant of viral pathogenesis.[1][7][8]

Quantitative Data on Receptor Specificity

While precise dissociation constants (Kd) are not consistently reported across literature, comparative binding studies, such as glycan array analyses, have established a clear hierarchy of binding preference. The data underscores that JCPyV binds this compound with the highest affinity compared to other sialylated glycans.[1][7] The table below summarizes the primary glycan receptor preferences for major human polyomaviruses.

| Virus | Primary Glycan Receptor(s) | Sialic Acid Linkage | Entry Pathway |

| JC Polyomavirus (JCPyV) | Lactoseries tetrasaccharide c (this compound) | α2,6 | Clathrin-mediated endocytosis[1][3][4][5] |

| BK Polyomavirus (BKPyV) | b-series gangliosides (e.g., GD1b, GT1b) | α2,8 | Caveolin-mediated endocytosis[1][4] |

| Merkel Cell Polyomavirus (MCPyV) | Sialylated glycans and Glycosaminoglycans (GAGs) | α2,3 (Sialic Acid) | Caveolar/lipid raft-mediated endocytosis[9][10][11] |

| Simian Virus 40 (SV40) | Ganglioside GM1 | α2,3 | Caveolin-mediated endocytosis[4][5] |

Structural Basis of the JCPyV-LSTc Interaction

The specificity of JCPyV for this compound is dictated by the molecular architecture of the binding site on the major capsid protein, VP1. The virus capsid is composed of 72 VP1 pentamers, which form the primary interface for receptor attachment.[1][5][12]

X-ray crystallography studies of the JCPyV VP1 pentamer in complex with this compound have revealed the precise molecular interactions.[5] The binding involves not only the terminal α2,6-linked sialic acid but also other sugar moieties of the glycan. Key features of this interaction include:

-

Induced Fit: The VP1 protein undergoes conformational changes upon this compound binding, particularly involving significant movements at residue Asn123.[4]

-

L-Shaped Conformation: this compound adopts a unique L-shaped conformation when bound to VP1, allowing for additional contacts between the N-acetylglucosamine (GlcNAc) portion of the glycan and the VP1 surface.[4][5]

-

Key Residues: Specific amino acids in the VP1 binding pocket, such as Ser266 and Ser268, form critical hydrogen bonds with the terminal sialic acid, stabilizing the interaction.[4] Mutations in these residues abolish receptor binding and render the virus non-infectious.[5][6]

Experimental Protocols

Characterizing the interaction between polyomaviruses and glycan receptors involves a variety of biophysical and virological assays. Glycan microarray analysis is a powerful high-throughput method for screening viral receptor specificity.

Protocol: Glycan Microarray Analysis for Viral Binding

This protocol provides a generalized workflow for assessing the binding of a polyomavirus (or its virus-like particles, VLPs) to a library of printed glycans.

Objective: To identify specific glycan structures that a virus binds to.

Materials:

-

Glycan microarray slide (with covalently printed oligosaccharides).

-

Purified virus or VLPs.

-

Primary antibody specific to a viral capsid protein (e.g., anti-VP1).

-

Fluorescently-labeled secondary antibody.

-

Blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Microarray scanner.

Methodology:

-

Blocking: Rehydrate the glycan array slide and block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

-

Viral Incubation: Dilute the purified virus/VLPs to a predetermined concentration in blocking buffer and apply to the surface of the glycan array. Incubate for 1-2 hours at room temperature in a humidified chamber.

-

Washing: Wash the slide extensively with wash buffer to remove unbound virus particles. Typically perform 3-5 washes of 5 minutes each.

-

Primary Antibody Incubation: Apply the primary anti-VP1 antibody diluted in blocking buffer to the slide. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 3) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Apply the fluorescently-labeled secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protecting the slide from light.

-

Final Wash: Repeat the washing step (Step 3) to remove unbound secondary antibody. Perform a final brief rinse with distilled water to remove salts.

-

Drying and Scanning: Dry the slide by centrifugation or under a stream of nitrogen. Scan the slide using a microarray scanner at the appropriate wavelength.

-

Data Analysis: Quantify the fluorescence intensity for each glycan spot. Normalize the data and identify glycans with signal significantly above background, indicating a binding interaction.

JCPyV Entry Pathway Post-LSTc Engagement

Attachment to this compound is the initial step in a multi-stage entry process. For JCPyV, binding to its primary glycan receptor is necessary but not sufficient for entry. The virus subsequently requires interaction with a co-receptor from the 5-hydroxytryptamine 2 (5-HT2) family of serotonin receptors to facilitate internalization.[1][13] This dual-receptor usage is a key aspect of JCPyV tropism.

The entry pathway proceeds as follows:

-

Attachment: The JCPyV virion initially attaches to the host cell surface via high-affinity binding to this compound moieties on glycoproteins or glycolipids.[2][4][13]

-

Co-receptor Engagement: Following attachment, the virus engages a 5-HT2 receptor (e.g., 5-HT2AR).[5][13]

-

Internalization: This dual engagement triggers clathrin-dependent endocytosis, an uptake mechanism distinct from the caveolin-dependent pathway used by many other polyomaviruses.[1][3][14]

-

Intracellular Trafficking: Once inside the cell within a clathrin-coated vesicle, the virus is trafficked through the endosomal pathway to the endoplasmic reticulum, where it begins to uncoat before its genome is transported to the nucleus for replication.[4][14]

Implications for Drug Development

The critical and specific role of this compound in JCPyV infection makes the VP1-LSTc interface an attractive target for antiviral drug development. Strategies to inhibit this interaction could prevent the initial attachment of the virus to host cells, thereby blocking infection before it begins. Potential therapeutic approaches include:

-

Small Molecule Inhibitors: Designing molecules that fit into the this compound binding pocket on VP1, competitively inhibiting the natural glycan interaction.

-

This compound Mimetics: Developing soluble, high-affinity this compound analogs that act as decoys, binding to virions and preventing them from attaching to cells.

-

Antibody-Based Therapies: Generating neutralizing antibodies that specifically target the VP1 receptor-binding site.

The structural and functional data detailed in this guide provide a robust platform for the structure-based design of such antiviral agents to combat JCPyV-related diseases.[5]

References

- 1. The Greater Affinity of JC Polyomavirus Capsid for α2,6-Linked Lactoseries Tetrasaccharide c than for Other Sialylated Glycans Is a Major Determinant of Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complexities of JC Polyomavirus Receptor-Dependent and -Independent Mechanisms of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taking the Scenic Route: Polyomaviruses Utilize Multiple Pathways to Reach the Same Destination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JC Polyomavirus Attachment, Entry, and Trafficking: Unlocking the Keys to a Fatal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-function analysis of the human JC polyomavirus establishes the this compound pentasaccharide as a functional receptor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progressive multifocal leukoencephalopathy-associated mutations in the JC polyomavirus capsid disrupt lactoseries tetrasaccharide c binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Greater Affinity of JC Polyomavirus Capsid for α2,6-Linked Lactoseries Tetrasaccharide c than for Other Sialylated Glycans Is a Major Determinant of Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. journals.asm.org [journals.asm.org]

- 10. Differential Roles of Two Types of Glycans for Cell Attachment and Entry of Merkel Cell Polyomavirus [virocarb.de]

- 11. Molecular Mechanisms of Merkel Cell Polyomavirus Transformation and Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Assembly of a T=1 Virus-Like Particle in BK Polyomavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Sending Mixed Signals: Polyomavirus Entry and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of LS-Tetrasaccharide c (LSTc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-tetrasaccharide c (LSTc), a human lactoseries oligosaccharide, has been identified as a critical molecule in the pathogenesis of human JC polyomavirus (JCV), the causative agent of the fatal demyelinating disease, Progressive Multifocal Leukoencephalopathy (PML). This guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound, with a focus on its role as a specific recognition motif for JCV. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in virology, glycobiology, and the development of antiviral therapeutics.

Discovery of LS-Tetrasaccharide c as a JC Polyomavirus Receptor

The pivotal discovery of this compound as a specific receptor for JCV was the result of a systematic investigation into the molecular interactions governing viral attachment to host cells. Prior knowledge indicated that JCV entry was dependent on sialylated oligosaccharides. The breakthrough in identifying the precise glycan structure came from a study by Neu et al. (2010), which utilized a glycan array screening approach.[1]

Key Findings from the Initial Discovery:

-

Specificity: The JCV capsid protein VP1 was found to bind specifically to the linear sialylated pentasaccharide this compound (NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc) on a glycan microarray.

-

Functional Relevance: The biological significance of this interaction was confirmed through infectivity assays, where pre-incubation of JCV with soluble this compound, but not a structurally similar branched isomer (LSTb), inhibited viral infection of host cells.

-

Structural Basis of Interaction: The high-resolution crystal structure of the JCV VP1 protein in complex with this compound revealed extensive molecular interactions, providing a structural basis for the observed specificity.[1]

Characterization of LS-Tetrasaccharide c

The characterization of this compound has been crucial in understanding its role in JCV pathogenesis. This involves detailing its physicochemical properties and the specifics of its interaction with the viral capsid.

Physicochemical Properties of LS-Tetrasaccharide c

| Property | Value | Reference(s) |

| Molecular Formula | C37H62N2O29 | [2] |

| Molecular Weight | 998.88 g/mol | [2] |

| Synonyms | This compound; Sialyllacto-N-tetraose c | [2] |

| Structure | NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc | [1] |

| CAS Number | 64003-55-0 | [2] |

Structural Analysis of the this compound-JCV VP1 Interaction

X-ray crystallography has been instrumental in elucidating the atomic-level details of the interaction between this compound and the JCV VP1 protein. The crystal structure of the complex, resolved at 2.0 Å, revealed that the binding is highly specific and involves a unique L-shaped conformation of this compound.

Key features of the interaction include:

-

Extensive contacts with the terminal α2,6-linked sialic acid of this compound.[3]

-

Specific recognition of the extended conformation of the oligosaccharide.[1]

-

Mutations in the oligosaccharide-binding site of VP1 abolish cell attachment and viral infectivity, underscoring the critical nature of this interaction.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound as a JCV receptor.

Glycan Array Screening

Objective: To identify the specific glycan structures recognized by the JCV VP1 protein.

Methodology:

-

Array Preparation: A microarray slide is printed with a library of lipid-linked sialylated oligosaccharides, including this compound, representing a diverse range of structures found on host cell surfaces.

-

Protein Preparation: The JCV VP1 protein is expressed, purified, and fluorescently labeled.

-

Incubation: The fluorescently labeled VP1 protein is incubated with the glycan microarray.

-

Washing: The array is washed to remove unbound protein.

-

Detection: The array is scanned using a fluorescence microarray scanner to detect spots where the VP1 protein has bound.

-

Data Analysis: The fluorescence intensity of each spot is quantified to determine the binding affinity of VP1 to each glycan.

JC Polyomavirus Infectivity Assay

Objective: To determine the functional role of this compound in mediating JCV infection.

Methodology:

-

Cell Culture: SVG-A cells, a human glial cell line permissive to JCV infection, are cultured in appropriate media.

-

Viral Inhibition: JC virus is pre-incubated with a solution of soluble this compound or a control oligosaccharide (e.g., LSTb) at a concentration of 5 mM.[4]

-

Infection: The pre-incubated virus-oligosaccharide mixture is added to the SVG-A cells and incubated to allow for infection.

-

Fixation and Staining: After a defined incubation period (e.g., 72 hours), the cells are fixed and stained for the expression of a viral protein, such as the large T antigen or VP1, using immunofluorescence.[5]

-

Quantification: The number of infected cells is quantified by counting the number of fluorescently labeled nuclei under a microscope. A reduction in the number of infected cells in the presence of this compound indicates its inhibitory effect on viral entry.

X-ray Crystallography of the this compound-VP1 Complex

Objective: To determine the three-dimensional structure of the this compound-VP1 complex to understand the molecular basis of their interaction.

Methodology:

-

Protein Expression and Purification: The JCV VP1 protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified VP1 protein is mixed with a molar excess of this compound and subjected to crystallization screening using various precipitants and conditions.

-

Data Collection: A suitable crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[2]

-

Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the VP1-LSTc complex is then built into the electron density map and refined.[2]

-

Structural Analysis: The final refined structure is analyzed to identify the specific amino acid residues of VP1 that interact with this compound and the conformation of the bound oligosaccharide.

Chemoenzymatic Synthesis of LS-Tetrasaccharide c

While the original studies utilized commercially available or isolated this compound, chemoenzymatic synthesis provides a robust method for obtaining this and other complex oligosaccharides.

General Approach: This method combines chemical synthesis of precursor molecules with the use of specific enzymes for the regioselective and stereoselective formation of glycosidic linkages. A one-pot, three-enzyme system is a common strategy for synthesizing sialosides.[6]

-

Precursor Synthesis: A suitable acceptor molecule, such as a lactose derivative, is chemically synthesized.

-

Enzymatic Sialylation: A sialyltransferase enzyme is used to transfer a sialic acid residue from a donor substrate (e.g., CMP-sialic acid) to the acceptor molecule. The specific sialyltransferase used determines the linkage type (e.g., α2,6).[6]

-

Purification: The final this compound product is purified from the reaction mixture using chromatographic techniques.

Signaling Pathways and Experimental Workflows

JCV Entry Pathway

The entry of JC polyomavirus into host cells is a multi-step process involving initial attachment to this compound on the cell surface, followed by internalization mediated by the serotonin receptor 5-HT2AR.[4][7][8]

Experimental Workflow for this compound Discovery

The logical flow of experiments that led to the identification and characterization of this compound as the JCV receptor is outlined below.

Conclusion

The discovery and characterization of LS-tetrasaccharide c as a specific and functional receptor for JC polyomavirus represent a significant advancement in our understanding of viral pathogenesis. The detailed structural and functional data now available provide a solid foundation for the rational design of novel antiviral therapies aimed at preventing JCV attachment to host cells, thereby offering a potential new avenue for the treatment of Progressive Multifocal Leukoencephalopathy. Continued research into the broader biological roles of this compound and its involvement in other physiological or pathological processes will undoubtedly yield further valuable insights.

References

- 1. Chemoenzymatic synthesis of α2–3-sialylated carbohydrate epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. Probing Virus–Glycan Interactions Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Characterization of Viral and Cellular Protein Expression Patterns During JC Polyomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating Virus-Glycan Interactions Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

The Expression and Significance of LS-Tetrasaccharide c on Glycoproteins and Glycolipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-tetrasaccharide c (LSTc), a complex glycan with the structure Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is a critical component of the cellular landscape, expressed on both glycoproteins and glycolipids. While its role as the primary receptor for the human JC polyomavirus (JCV) is well-established, emerging evidence suggests its involvement in other significant biological processes, including cancer pathogenesis. This technical guide provides a comprehensive overview of this compound, detailing its expression, biosynthesis, and known signaling functions. It also offers detailed experimental protocols for the detection and quantification of this compound, aiming to equip researchers with the necessary tools to further investigate its role in health and disease.

Introduction to LS-Tetrasaccharide c (this compound)

LS-tetrasaccharide c is a sialylated tetrasaccharide that plays a crucial role in cell surface interactions. Its defining feature is the terminal α2,6-linked sialic acid, which is the primary recognition motif for the JC polyomavirus, the causative agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system.[1][2] The specific engagement of this compound by the viral capsid protein VP1 is a prerequisite for viral entry and subsequent infection of glial cells.[1]

Beyond its role in virology, the expression of α2,6-sialylated glycans, such as this compound, has been implicated in the progression of certain cancers, including glioblastoma. This suggests that this compound may have broader functions in cell signaling, adhesion, and immune modulation.

Expression of LS-Tetrasaccharide c

While direct quantitative data for this compound expression on specific glycoproteins and glycolipids across various cell types is limited in the current literature, its presence can be inferred from the expression of the key biosynthetic enzyme and through glycomic analysis of susceptible cell lines.

Cellular Expression

This compound expression is most prominently studied in the context of JCV infection, which primarily targets glial cells in the central nervous system. Therefore, oligodendrocytes and astrocytes are key cell types known to express this compound.[3][4] The presence of this compound on these cells is a major determinant of JCV tropism.

Expression in Cancer

Elevated levels of α2,6-sialylation have been observed in various cancers, including glioblastoma.[1][5][6][7] This aberrant glycosylation is associated with increased tumor growth, self-renewal capacity, and regulation of key signaling receptors like Platelet-Derived Growth Factor Receptor β (PDGFRB).[1][5][6][7] While these studies focus on the broader impact of α2,6-sialylation, they strongly suggest an increased expression of this compound in these malignant tissues.

Table 1: Inferred Expression of LS-Tetrasaccharide c Based on Cell Type and Disease State

| Cell Type/Tissue | Disease State | Implied this compound Expression Level | Key References |

| Oligodendrocytes, Astrocytes | Normal | Present | [3][4] |

| Glial Cells | JC Virus Infection | High | [1] |

| Glioblastoma | Cancer | High | [1][5][6][7] |

Biosynthesis of LS-Tetrasaccharide c

The biosynthesis of this compound is a multi-step process occurring in the Golgi apparatus, involving the sequential addition of monosaccharides by specific glycosyltransferases. The final and critical step, the addition of sialic acid in an α2,6 linkage to a terminal galactose residue, is catalyzed by β-galactoside α2,6-sialyltransferase 1 (ST6GAL1).[5][6][8]

The expression levels of ST6GAL1 are directly correlated with the abundance of α2,6-sialylated glycans on the cell surface.[9][10] Studies have shown that ST6GAL1 is highly expressed in glioblastoma, contributing to the pro-tumorigenic phenotype.[1][5][6][7]

Figure 1. Biosynthesis pathway of LS-tetrasaccharide c.

Signaling Pathways Involving LS-Tetrasaccharide c

The known signaling functions of this compound are primarily centered around its role as a viral receptor and the emerging evidence of its involvement in cancer biology.

JC Virus Entry and Downstream Signaling

The binding of the JC virus to this compound on the surface of glial cells initiates a cascade of events leading to viral entry and infection. This process involves the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for viral transcription.[11]

Figure 2. Signaling pathway of JC virus entry mediated by this compound.

Role in Glioblastoma Signaling

The increased expression of α2,6-sialylated glycans, including this compound, in glioblastoma contributes to a pro-tumorigenic phenotype. This is, in part, mediated by the modulation of receptor tyrosine kinase signaling. For instance, ST6GAL1-mediated sialylation can regulate the levels and activation of PDGFRB, a key driver of glioblastoma growth.[1][5][6][7] The negative charge of the terminal sialic acid on this compound can influence receptor conformation, dimerization, and interaction with ligands, thereby altering downstream signaling cascades that promote cell proliferation, survival, and invasion.[10][12]

Experimental Protocols

Extraction and Purification of Glycolipids for this compound Analysis

This protocol is adapted from established methods for glycolipid extraction.[3][8][13][14]

Materials:

-

Cell or tissue homogenate

-

Chloroform

-

Methanol

-

Deionized water

-

DEAE-Sephadex A-25 resin

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Lipid Extraction:

-

Homogenize 1 volume of cells or tissue with 19 volumes of chloroform:methanol (2:1, v/v).

-

Stir the mixture for 2 hours at room temperature.

-

Filter the mixture through a sintered glass funnel to remove the solid residue.

-

Wash the residue with chloroform:methanol (2:1, v/v) and combine the filtrates.

-

Add 0.2 volumes of deionized water to the combined filtrate to partition the phases.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the total lipids.

-

-

DEAE-Sephadex Chromatography for Ganglioside Fractionation:

-

Prepare a DEAE-Sephadex A-25 column equilibrated in chloroform:methanol:water (30:60:8, v/v/v).

-

Apply the dried and resuspended total lipid extract to the column.

-

Wash the column with chloroform:methanol:water (30:60:8, v/v/v) to elute neutral lipids.

-

Elute the ganglioside fraction (containing this compound if present on a glycolipid) with chloroform:methanol:0.8 M sodium acetate (30:60:8, v/v/v).

-

-

Desalting:

-

Desalt the ganglioside fraction using a C18 SPE cartridge.

-

Wash the cartridge with water and then elute the desalted gangliosides with methanol and chloroform:methanol (2:1, v/v).

-

Dry the purified ganglioside fraction under a stream of nitrogen.

-

Figure 3. Workflow for glycolipid extraction and purification.

Mass Spectrometry for this compound Identification and Quantification

Procedure:

-

Glycan Release:

-

For glycoproteins, release N-glycans using PNGase F digestion.

-

For glycolipids, release glycans using ceramide glycanase.

-

-

Permethylation:

-

Permethylate the released glycans to improve ionization efficiency and provide fragmentation information for linkage analysis.

-

-

Mass Spectrometric Analysis:

-

Analyze the permethylated glycans using MALDI-TOF MS for profiling or LC-ESI-MS/MS for detailed structural characterization and quantification.

-

The theoretical monoisotopic mass of permethylated this compound ([M+Na]+) is approximately m/z 1369.6. Fragmentation analysis (MS/MS) can confirm the sequence and linkage of the monosaccharides.

-

Lectin-based Detection of this compound

Sambucus nigra agglutinin (SNA) is a lectin that specifically binds to sialic acid attached to terminal galactose in an α2,6-linkage, making it a valuable tool for detecting this compound.

Lectin Microarray:

-

Immobilize a panel of lectins, including SNA, on a microarray slide.[9][10][15][16][17]

-

Label purified glycoproteins or cell lysates with a fluorescent dye.

-

Incubate the labeled sample with the lectin microarray.

-

Wash to remove unbound material.

-

Scan the microarray and quantify the fluorescence intensity at the SNA spot to determine the relative abundance of α2,6-sialylated glycans.

Lectin Blotting:

-

Separate glycoproteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with biotinylated SNA.

-

Wash the membrane and incubate with streptavidin-HRP.

-

Detect the signal using a chemiluminescent substrate.

ST6GAL1 Enzyme Activity Assay

This protocol is based on a colorimetric assay that measures the release of CMP during the sialylation reaction.[5][6][7][11][18]

Materials:

-

Cell lysate or purified ST6GAL1

-

Acceptor substrate (e.g., asialofetuin or a synthetic Galβ1-4GlcNAc-containing oligosaccharide)

-

CMP-Neu5Ac

-

Reaction buffer (e.g., 50 mM MES, pH 6.5)

-

Enzyme-coupled assay components to detect CMP release (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and CMP-Neu5Ac.

-

Add the cell lysate or purified ST6GAL1 to initiate the reaction.

-

Incubate at 37°C.

-

Monitor the decrease in NADH absorbance at 340 nm, which is proportional to the amount of CMP produced and thus the ST6GAL1 activity.

Conclusion and Future Directions

LS-tetrasaccharide c is a glycan of significant interest due to its dual role as a viral receptor and a potential modulator of cancer cell signaling. While our understanding of its biosynthesis and function is growing, several key areas require further investigation. Specifically, the development of methods for the precise quantification of this compound on different glycoproteins and glycolipids in various cell types and disease states is crucial. Furthermore, elucidating the downstream signaling pathways directly modulated by this compound, independent of viral infection, will provide valuable insights into its role in cellular physiology and pathology. The experimental protocols outlined in this guide provide a foundation for researchers to address these important questions and further unravel the complexities of this compound expression and function. This knowledge will be instrumental in the development of novel therapeutic strategies targeting this compound-mediated processes in infectious diseases and cancer.

References

- 1. Structure-function analysis of the human JC polyomavirus establishes the this compound pentasaccharide as a functional receptor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JC virus and PML | MS Trust [mstrust.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. A JC Virus-Induced Signal Is Required for Infection of Glial Cells by a Clathrin- and eps15-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomatik.com [biomatik.com]

- 6. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sialyltransferase-Based Chemoenzymatic Histology for the Detection of N- and O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 9. Lectin microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lectin microarray and mass spectrometric analysis of hepatitis C proteins reveals N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Basis for N-Glycan Sialylation: STRUCTURE OF RAT α2,6-SIALYLTRANSFERASE (ST6GAL1) REVEALS CONSERVED AND UNIQUE FEATURES FOR GLYCAN SIALYLATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evanescent-field fluorescence-assisted lectin microarray: a new strategy for glycan profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lectin microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. assaygenie.com [assaygenie.com]

Foundational Research on the JC Virus Receptor LSTc and its Role in Progressive Multifocal Leukoencephalopathy: A Technical Guide

A Foreword on Terminology: Initial research inquiries into "LSTc" and Progressive Multifocal Leukoencephalopathy (PML) have revealed that "this compound" refers to Lactoseries tetrasaccharide c, a specific pentasaccharide that functions as a cellular receptor for the John Cunningham (JC) virus, the etiological agent of PML. This guide will delve into the foundational research on the interaction between this compound and the JC virus, and the subsequent molecular events that can lead to the development of this devastating demyelinating disease of the central nervous system.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core molecular mechanisms, quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to Progressive Multifocal Leukoencephalopathy (PML)

Progressive Multifocal Leukoencephalopathy is a rare and often fatal disease characterized by the lytic destruction of oligodendrocytes, the myelin-producing cells in the central nervous system (CNS).[1] This destruction is caused by the reactivation of the JC virus (JCV), a common human polyomavirus that remains latent in a majority of the adult population, typically in the kidneys and lymphoid organs.[2][3] PML develops almost exclusively in individuals with severe immunodeficiency, such as those with HIV/AIDS or patients receiving immunosuppressive therapies for autoimmune diseases like multiple sclerosis (MS) or for organ transplantation.[1]

The clinical presentation of PML is variable and depends on the location of the demyelinating lesions in the brain, but common symptoms include progressive weakness, cognitive impairment, and visual deficits.[2] Diagnosis is typically made through a combination of clinical evaluation, characteristic findings on brain magnetic resonance imaging (MRI), and the detection of JCV DNA in the cerebrospinal fluid (CSF).[4]

The Role of this compound as the JC Virus Receptor

The entry of the JC virus into host cells is a critical first step in the pathogenesis of PML. Foundational research has identified a specific linear sialylated pentasaccharide, Lactoseries tetrasaccharide c (this compound), as a functional receptor for JCV.[5] The sequence of this compound is NeuNAc-α2,6-Gal-β1,4-GlcNAc-β1,3-Gal-β1,4-Glc.[5]

The interaction between the major viral capsid protein VP1 of JCV and this compound is highly specific. Glycan array screening has demonstrated that JCV VP1 binds to α2,6-linked this compound, and this binding is crucial for viral infection.[5] Pre-incubation of JCV with soluble this compound can block viral infection of glial cells, highlighting the importance of this specific interaction.[5] While JCV primarily uses α2,6-linked sialic acids for cell binding, there is some evidence suggesting a limited role for weak interactions with α2,3-linked sialic acids.[6]

Following the initial attachment to this compound, JCV entry into glial cells is also facilitated by the serotonin 5-HT2A receptor (5-HT2AR).[7] However, this compound is considered the primary attachment receptor, while 5-HT2AR appears to play a role in the subsequent entry process.[7]

Quantitative Data in PML Research

Quantitative data is crucial for understanding the epidemiology, risk stratification, and clinical outcomes of PML. The following tables summarize key quantitative findings from the literature.

Table 1: Risk of Natalizumab-Associated PML

Natalizumab, a monoclonal antibody used to treat multiple sclerosis, is a well-established risk factor for PML. The risk is stratified based on three main factors: anti-JCV antibody status, prior immunosuppressant use, and duration of natalizumab treatment.

| Anti-JCV Antibody Status | Prior Immunosuppressant Use | Duration of Natalizumab Treatment (Months) | Estimated PML Incidence (per 1,000 patients) |

| Negative | N/A | N/A | ≤ 0.07[8] |

| Positive | No | 1-24 | 0.6 |

| Positive | No | 25-48 | 1.5 |

| Positive | No | 49-72 | 1.9 |

| Positive | Yes | 1-24 | 1.6 |

| Positive | Yes | 25-48 | 4.6 |

| Positive | Yes | 49-72 | 5.2 |

Data adapted from Ho et al., 2017.[8]

Table 2: Clinical Outcomes in PML Clinical Trials

The prognosis for PML is generally poor, with a mortality rate of 30-50% in the first few months after diagnosis.[9] Various therapeutic strategies have been investigated in clinical trials, with varying outcomes.

| Therapeutic Approach | Study Population | Key Outcomes |

| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | Retrospective cohort of 79 PML patients | 1-year survival rate of 51.9%.[10] |

| Directly Isolated Allogeneic Virus-Specific T-cells (DIAVIS T cells) | Retrospective study of 28 PML patients | 12-month survival of 69% compared to 50% in a historical control group.[11] |

| Standard of Care (Immune Reconstitution) | Varies depending on underlying condition | In HIV-associated PML, initiation of antiretroviral therapy (ART) is the primary treatment.[12] |

Experimental Protocols

This section details key experimental methodologies used in foundational research on this compound and PML.

JC Virus Infectivity Assay

Objective: To determine the ability of JC virus to infect host cells and to assess the inhibitory effects of potential antiviral compounds.

Methodology:

-

Cell Culture: SVG-A cells, a human glial cell line permissive for JCV infection, are cultured in appropriate media.[5]

-

Virus Preparation: A stock of JC virus is prepared and titrated.

-

Infection:

-

For standard infection, SVG-A cells are incubated with a known amount of JC virus.

-

For inhibition assays, the virus is pre-incubated with the test compound (e.g., soluble this compound) before being added to the cells.[5]

-

-

Incubation: The infected cells are incubated for a defined period to allow for viral entry, replication, and protein expression.

-

Analysis: Viral infection is quantified by methods such as:

-

Immunofluorescence Assay (IFA): Staining for viral proteins (e.g., T-antigen) using specific antibodies.

-

Quantitative PCR (qPCR): Measuring the levels of viral DNA or RNA.

-

Reporter Gene Assay: Using a pseudovirus system where infection leads to the expression of a reporter gene like luciferase.[13]

-

Quantitative PCR (qPCR) for JC Virus DNA Detection in CSF

Objective: To diagnose PML by detecting and quantifying JC virus DNA in the cerebrospinal fluid of suspected patients.

Methodology:

-

CSF Collection: Cerebrospinal fluid is obtained from the patient via lumbar puncture.[1]

-

DNA Extraction: Viral DNA is extracted from the CSF sample using a commercial kit.[14] An internal control is often added during extraction to monitor for PCR inhibition.[15]

-

qPCR Reaction:

-

A real-time PCR assay is set up using primers and probes specific for a conserved region of the JC virus genome, often targeting the large T-antigen gene.[1][16]

-

A standard curve is generated using known concentrations of a plasmid containing the target JCV sequence to allow for absolute quantification of the viral load.[14]

-

-

Data Analysis: The qPCR instrument measures the fluorescence signal at each cycle, and the cycle threshold (Ct) value is used to determine the initial quantity of viral DNA in the sample. The results are typically reported as copies of JCV DNA per milliliter of CSF.

Glycan Array Analysis for Virus-Receptor Binding

Objective: To identify the specific carbohydrate structures that a virus binds to on the host cell surface.

Methodology:

-

Array Fabrication: A microarray is printed with a library of different carbohydrate molecules (glycans).[5]

-

Virus-like Particle (VLP) or Protein Incubation: Fluorescently labeled JC virus VP1 pentamers or VLPs are incubated with the glycan array.[5]

-

Washing: The array is washed to remove any unbound virus particles or proteins.

-

Scanning and Analysis: The array is scanned using a fluorescence microarray scanner to detect the spots where the labeled viral components have bound. The intensity of the fluorescence at each spot corresponds to the binding affinity of the virus for that specific glycan.[5]

Signaling Pathways in JC Virus Infection and PML Pathogenesis

The interaction of JC virus with host cells involves the hijacking of several cellular signaling pathways for its entry, replication, and eventual lytic cycle.

JC Virus Entry Signaling Pathway

Upon binding to this compound and the 5-HT2A receptor, JCV triggers a signaling cascade that facilitates its entry into the host cell via clathrin-dependent endocytosis.[17][18] This process is dependent on the activity of tyrosine kinases and involves the endocytic protein eps15.[17] The mitogen-activated protein kinase (MAPK) pathway, specifically ERK1 and ERK2, is also activated upon JCV infection and is required for successful entry.[17][19]

JC Virus Replication and T-Antigen Signaling

Once the viral genome reaches the nucleus, the early gene product, large T-antigen (TAg), is expressed. TAg is a multifunctional protein that plays a central role in viral replication and host cell manipulation.[20] It initiates viral DNA replication by binding to the viral origin of replication.[21] TAg also dysregulates the cell cycle by inactivating tumor suppressor proteins like p53 and the retinoblastoma protein (pRb), creating a favorable environment for viral replication.[22] Furthermore, TAg can activate signaling pathways such as the Wnt/β-catenin pathway.[22] The PI3K/AKT/mTOR signaling pathway has also been shown to be required for JCPyV infection in primary astrocytes.[19] The large T-antigen can induce G2 checkpoint signaling mediated by ATM and ATR, leading to G2-phase arrest, which further promotes viral replication.[23]

Experimental and Diagnostic Workflow for PML

The diagnosis and management of PML require a systematic workflow that integrates clinical, radiological, and laboratory findings.

Conclusion